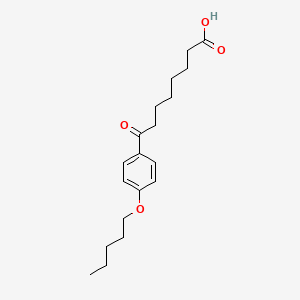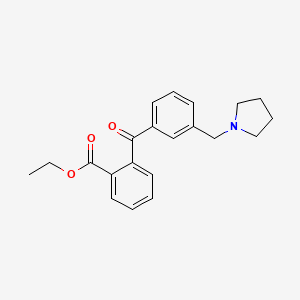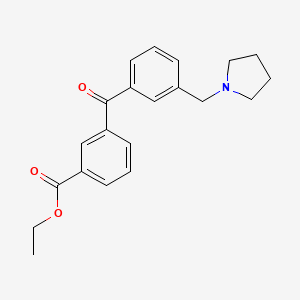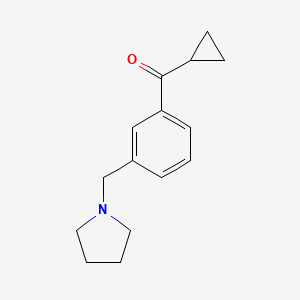
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid, also known by its CAS number 898792-06-8, is a chemical compound . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is C19H28O4 . Its molecular weight is 320.42 . For more detailed structural information, it would be best to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid are not fully detailed in the search results. For comprehensive information, a dedicated chemical database or resource should be consulted .Wissenschaftliche Forschungsanwendungen
Copolyesters of Hydroxyphenylalkanoic Acids
The monomer 8-(3-hydroxyphenyl)octanoic acid (HPOA), derived from cardanol, has been used to synthesize copolyesters with 4-hydroxybenzoic acid (HBA) or its derivative 3-bromo-4-hydroxybenzoic acid (BrHBA) through acidolysis melt polycondensation. These copolyesters exhibit interesting characteristics, such as high insolubility in most solvents (except highly polar ones like trifluoroacetic acid), inherent viscosities in the range of 0.8–1.1 dlg−1, and thermal and phase behavior suitable for potential biomedical applications, thanks to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
Synthesis and Characterization of Derivatives
8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, synthesized from 4,4′-dihydroxybiphenyl, exhibits thermotropic liquid crystal behavior, characterized by differential scanning calorimetry (DSC) and polarizing microscopy (POM). This compound's phase transition and liquid crystalline behavior highlight its potential for applications in areas requiring specific thermal and optical properties (Cai Li, 2009).
Applications in Biotechnology
The microbial biosynthesis of octanoic acid (OA) in Saccharomyces cerevisiae represents a sustainable alternative to traditional production methods. Engineering strategies focusing on the precursor molecule acetyl‐CoA and the redox cofactor NADPH, such as the redirection of glucose flux towards the oxidative branch of the pentose phosphate pathway and overexpression of a heterologous phosphoketolase/phosphotransacetylase shunt, have led to an increased yield of OA. These findings provide insights into the potential biotechnological applications and intrinsic limitations of producing medium-chain fatty acids like OA in yeast systems (Wernig et al., 2021).
Production of Hydroxylated Fatty Acids
The de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in Saccharomyces cerevisiae showcases the potential of using engineered yeast strains for the production of industrially relevant terminally hydroxylated fatty acids or dicarboxylic acids. The choice of carbon source and the availability of cofactors like heme are critical factors influencing the efficiency of cytochrome P450 enzymes involved in the hydroxylation process. This opens up possibilities for the biosynthesis of hydroxylated fatty acids with broad applications (Wernig et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-oxo-8-(4-pentoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-8-15-23-17-13-11-16(12-14-17)18(20)9-6-4-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURMEWYVOGIFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645452 |
Source


|
| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid | |
CAS RN |
898792-06-8 |
Source


|
| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














